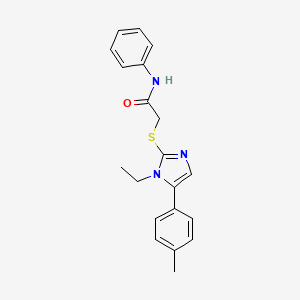

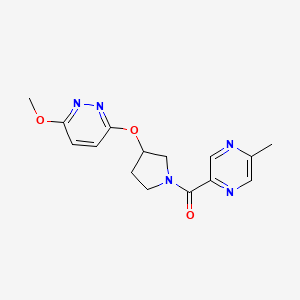

![molecular formula C19H17N5S B2844597 4-methyl-7-((pyridin-2-ylmethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine CAS No. 1207039-65-3](/img/structure/B2844597.png)

4-methyl-7-((pyridin-2-ylmethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-methyl-7-((pyridin-2-ylmethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine is a compound that belongs to the class of pyrazolopyridazines. It has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

科学的研究の応用

Synthesis and Structural Diversity

Pyrazolo[3,4-b]pyridines exist in two tautomeric forms the : Pyrazolo[3,4-b]pyridines exist in two tautomeric forms: the 1H-isomer and the 2H-isomer . Over 300,000 1H-pyrazolo[3,4-b]pyridines have been described in more than 5,500 references (including 2,400 patents). These compounds exhibit diverse substituents at positions N1, C3, C4, C5, and C6. The synthetic methods for their preparation involve starting from either a preformed pyrazole or pyridine ring. Researchers have explored various substitution patterns to enhance their biological activity .

a. Antipromastigote Activity

Compound 13 (a derivative of pyrazolo[3,4-b]pyridine) has demonstrated potent in vitro antipromastigote activity . Molecular simulations revealed its favorable binding pattern in the LmPTR1 pocket (active site), characterized by a lower binding free energy .

b. Enzyme Binding and Medicinal Chemistry

Due to their ability to form hydrogen bonds, rigidity, and stability, pyrazolo[3,4-b]pyridines have inspired medicinal chemists. They can bind to various enzymes, making them valuable for drug discovery .

c. Antimicrobial Potential

Novel derivatives of pyrazolo[3,4-b]pyridines have been synthesized to explore their antimicrobial activity . Researchers continue to investigate their potential in combating infections .

Synthetic Strategies

A review spanning from 2017 to 2021 summarizes synthetic approaches for pyrazolo[3,4-b]pyridine derivatives. Methods are categorized based on how the pyrazolopyridine system is assembled, considering their advantages and limitations .

特性

IUPAC Name |

4-methyl-1-(4-methylphenyl)-7-(pyridin-2-ylmethylsulfanyl)pyrazolo[3,4-d]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5S/c1-13-6-8-16(9-7-13)24-18-17(11-21-24)14(2)22-23-19(18)25-12-15-5-3-4-10-20-15/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFYMYIIIXOYLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-7-((pyridin-2-ylmethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

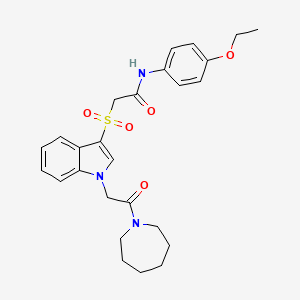

![Methyl 2-((6-ethoxybenzo[d]thiazol-2-yl)(pyridin-3-ylmethyl)carbamoyl)benzoate](/img/structure/B2844516.png)

![2-{(E)-[(2,5-diethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2844517.png)

![2-Chloro-N-[2-methyl-1-(1,2,4-oxadiazol-3-yl)propyl]acetamide](/img/structure/B2844525.png)

![Benzyl 2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole-3-carboxylate](/img/structure/B2844528.png)

![7-(morpholinosulfonyl)-3-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2844531.png)

![N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2844532.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2844535.png)

![8-(3-hydroxypropyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2844537.png)